2-(Difluoromethyl)-5-fluoro-4-methylpyridine
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Overview
Description
2-(Difluoromethyl)-5-fluoro-4-methylpyridine is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-5-fluoro-4-methylpyridine typically involves the introduction of difluoromethyl and fluoro groups onto a pyridine ring. One common method is the difluoromethylation of a pyridine derivative using difluorocarbene reagents. This process can be catalyzed by transition metals such as copper or silver . The reaction conditions often include the use of solvents like dichloromethane and bases such as potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-5-fluoro-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding pyridine N-oxides and reduction to yield partially or fully hydrogenated derivatives.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions with aryl or alkyl halides to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be obtained.
Oxidation Products: Pyridine N-oxides are the primary products of oxidation reactions.
Reduction Products: Hydrogenated pyridine derivatives are formed upon reduction.
Scientific Research Applications
2-(Difluoromethyl)-5-fluoro-4-methylpyridine has diverse applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Agrochemicals: It is employed in the development of herbicides and fungicides due to its bioactive properties.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-fluoro-4-methylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity . The fluorine atoms can also influence the electronic properties of the molecule, affecting its reactivity and stability . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-5-fluoro-4-methylpyridine
- 2-(Difluoromethyl)-4-methylpyridine
- 2-(Difluoromethyl)-5-chloro-4-methylpyridine
Comparison: Compared to its analogs, 2-(Difluoromethyl)-5-fluoro-4-methylpyridine exhibits unique properties due to the presence of both difluoromethyl and fluoro groups. These groups enhance the compound’s lipophilicity, metabolic stability, and hydrogen-bonding capabilities . The combination of these properties makes it a valuable compound in various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H6F3N |
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Molecular Weight |
161.12 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-fluoro-4-methylpyridine |
InChI |
InChI=1S/C7H6F3N/c1-4-2-6(7(9)10)11-3-5(4)8/h2-3,7H,1H3 |
InChI Key |
AMRMVZXKVLPTNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1F)C(F)F |
Origin of Product |
United States |
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